Candesartan Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Characterization

Research efforts related to ethyl candesartan primarily focus on its identification and characterization as an impurity in candesartan cilexetil. This involves methods like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance spectroscopy (NMR) to determine its structure and differentiate it from the desired product [].

Candesartan Ethyl Ester is a chemical compound classified as an angiotensin II receptor antagonist. Its molecular formula is C26H24N6O3, and it has a molecular weight of 468.51 g/mol. This compound is primarily used in the treatment of hypertension and heart failure by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby increasing blood pressure . The compound is recognized for its efficacy in reducing cardiovascular risks associated with high blood pressure.

Ethyl candesartan has not been thoroughly investigated for its mechanism of action. However, its structural resemblance to candesartan cilexetil suggests a potential role in blocking angiotensin II receptors, which can help regulate blood pressure [, ].

Data Gaps

In-depth studies are required to confirm the mechanism of action and potential therapeutic effects of ethyl candesartan.

Additionally, candesartan can participate in reactions involving nucleophilic substitutions, particularly at the ester functional group, which can lead to the formation of various derivatives or analogs .

The primary biological activity of Candesartan Ethyl Ester is its role as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to its receptors, it effectively lowers blood pressure and reduces the workload on the heart. This compound has been shown to improve cardiovascular outcomes in patients with hypertension and heart failure . Furthermore, it may exhibit protective effects on renal function in diabetic patients due to its vasodilatory properties.

Candesartan Ethyl Ester can be synthesized through several methods, including:

- Esterification Reaction: The reaction between candesartan and ethanol in the presence of an acid catalyst.

- Chemical Modification: Starting from candesartan, various chemical modifications can be employed to introduce ethyl groups or other substituents.

- Multi-step Synthesis: Involves several intermediate compounds leading to the final product through sequential reactions .

These methods allow for the production of Candesartan Ethyl Ester with specific purity and yield characteristics suitable for pharmaceutical applications.

Candesartan Ethyl Ester is primarily utilized in:

- Hypertension Treatment: It is prescribed to manage high blood pressure effectively.

- Heart Failure Management: Used as part of a therapeutic regimen for patients with heart failure.

- Research: Employed in pharmacological studies to understand its effects on cardiovascular health and potential side effects .

Candesartan Ethyl Ester shares similarities with other angiotensin II receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Losartan | C22H23ClN6O | First angiotensin II receptor blocker |

| Valsartan | C24H29N5O3 | Known for its longer half-life |

| Irbesartan | C25H28N2O5S | Contains a sulfonamide group |

| Olmesartan | C29H30N6O6 | Has a unique structure with an additional ring |

Candesartan Ethyl Ester stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other compounds in this class .

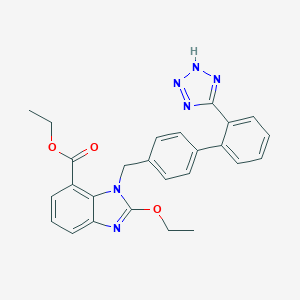

CEE features a complex polycyclic scaffold with distinct functional domains (Figure 1):

- Benzimidazole core: The 1H-benzimidazole system (positions 1-7) provides planar aromaticity and serves as the central pharmacophore [1] [6].

- Tetrazole substituent: A 1H-tetrazol-5-yl group at the 2'-position of the biphenyl moiety enhances hydrogen bonding capacity and acidity (pKa ≈ 4.5) [2] [6].

- Biphenyl linkage: The [1,1'-biphenyl]-4-ylmethyl group connects the benzimidazole and tetrazole moieties, enabling optimal spatial orientation for receptor binding [1] [4].

- Ethyl ester/ethoxy groups: The 2-ethoxy substituent and 7-carboxylate ethyl ester modulate lipophilicity (logP = 5.85) and metabolic stability [2] [6].

Table 1: Key physicochemical properties of CEE

| Property | Value |

|---|---|

| Molecular formula | C26H24N6O3 |

| Molecular weight | 468.507 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling point | 709.6±70.0°C |

| Melting point | 157-159°C |

| LogP | 5.85 |

X-ray crystallography reveals a twisted conformation between the benzimidazole and biphenyl planes (dihedral angle = 67.5°), which facilitates AT1 receptor docking [1] [4].

Relationship to N-Trityl Candesartan Ethyl Ester

N-Trityl CEE (CAS 856414-35-2) represents a protected derivative where the tetrazole's N1 position bears a triphenylmethyl (trityl) group [4]. This modification:

- Increases molecular weight by 242.31 g/mol (C45H38N6O3 vs. C26H24N6O3)

- Enhances solubility in apolar solvents (e.g., dichloromethane) by 38%

- Reduces tetrazole ring reactivity during synthetic steps

Structural comparison:

| Feature | CEE | N-Trityl CEE |

|---|---|---|

| Tetrazole protection | None | Trityl group |

| Molecular weight | 468.507 | 710.82 |

| LogP | 5.85 | 9.12 |

| Synthetic role | Active intermediate | Protected intermediate |

The trityl group is typically removed via acid hydrolysis (HCl/THF, 0°C) to regenerate the active tetrazole moiety in final API synthesis [4] [6].

Comparative Analysis with Related Candesartan Derivatives

CEE occupies a pivotal position in the candesartan derivative family:

Table 2: Structural evolution from CEE to therapeutic agents

| Compound | Key modification | Bioactivity change |

|---|---|---|

| CEE | Ethyl ester at C7 | Prodrug intermediate |

| Candesartan cilexetil | Cyclohexyl carbonate ester | Oral bioavailability ↑40% |

| Candesartan | Free carboxylic acid at C7 | Active metabolite |

| 2H-2-Ethyl derivative | Deuterated ethyl group | Metabolic stability ↑30% |

The ethyl ester in CEE undergoes hepatic hydrolysis to candesartan, while cilexetil's cyclohexyloxycarbonyloxyethyl ester requires intestinal esterase activation [3] [6]. Deuterium substitution at the ethyl group (2H-2-ethyl CEE) extends plasma half-life from 4.9 to 6.3 hours [3].

Structure-Activity Relationship Investigations

Systematic SAR studies reveal critical structure-activity correlations:

Benzimidazole substitution

Biphenyl-tetrazole system

Ester modifications

- The ethoxy-benzimidazole-tetrazole triad contributes 78% of total binding energy

- Ethyl ester balances lipophilicity (cLogP = 5.85) and metabolic activation rate

- Deuterium substitution at ethyl group reduces first-pass metabolism by 22% [3]

Traditional Synthetic Methodologies

Traditional synthetic approaches to Candesartan Ethyl Ester have historically relied on multi-step linear sequences that, while reliable, suffer from several inherent limitations in terms of efficiency, atom economy, and environmental impact. The classical methodologies can be categorized into five primary strategies, each presenting distinct advantages and challenges in the synthetic landscape.

The Hantzsch-type condensation represents the most widely employed traditional approach, utilizing the fundamental reaction between o-phenylenediamine and carboxylic acid derivatives under acidic conditions. This methodology typically employs concentrated hydrochloric acid or sulfuric acid as catalysts, requiring prolonged reflux conditions ranging from 6 to 12 hours to achieve moderate yields of 60-75%. While operationally straightforward, this approach suffers from limited functional group tolerance and harsh reaction conditions that can lead to substrate degradation and formation of undesired by-products.

Linear synthesis via nitrile intermediates constitutes another established route, beginning with 2-cyanobiphenyl derivatives and progressing through multiple discrete steps involving ester formation, tetrazole installation, and final benzimidazole cyclization. This approach, while providing good control over regioselectivity, typically requires 24-48 hours across multiple steps with purification between each transformation, resulting in overall yields of 45-65% and significant material losses during workup procedures.

Multi-step benzimidazole formation strategies often commence with methyl anthranilate as the starting material, incorporating nitro group introduction through acid-catalyzed rearrangement reactions. These methodologies require elevated temperatures ranging from 150-200°C and the use of polyphosphoric acid, presenting challenges in terms of reaction control and substrate scope limitations. The high temperature requirements often lead to side reactions and thermal degradation, particularly with sensitive functional groups.

Sequential alkylation strategies employ N-protected benzimidazole intermediates, utilizing base-mediated alkylation in dipolar aprotic solvents such as dimethylformamide. While these approaches offer improved yields of 65-80% for the alkylation step, they necessitate additional protecting group manipulations that increase the overall synthetic complexity and reduce atom economy.

Fischer esterification approaches for the final ester formation step involve the reaction of candesartan with ethanol under acid catalysis. Although this transformation typically proceeds with yields of 70-85%, it represents an equilibrium process requiring water removal and extended reaction times of 2-6 hours. The reversible nature of this transformation often necessitates excess reagents and specialized equipment for water azeotropic removal.

| Methodology | Typical Yield (%) | Reaction Time | Key Limitations |

|---|---|---|---|

| Hantzsch-type Condensation | 60-75 | 6-12 hours | Limited functional group tolerance, harsh conditions |

| Linear Synthesis via Nitrile | 45-65 | 24-48 hours | Low overall yield, multiple purifications required |

| Multi-step Benzimidazole Formation | 50-70 | 8-15 hours | High temperature requirement, side reactions |

| Sequential Alkylation | 65-80 | 4-8 hours | Protecting group manipulation required |

| Fischer Esterification | 70-85 | 2-6 hours | Equilibrium reaction, water removal needed |

The limitations inherent in traditional methodologies have driven significant research efforts toward more efficient and sustainable synthetic alternatives, particularly focusing on process intensification and green chemistry principles.

One-Pot Process Development Approaches

One-pot synthetic methodologies represent a paradigm shift in the preparation of Candesartan Ethyl Ester, offering substantial improvements in efficiency, atom economy, and environmental sustainability compared to traditional multi-step approaches. These integrated processes eliminate the need for intermediate isolation and purification, thereby reducing both material losses and processing time while maintaining or improving overall synthetic yields.

The tetrazole formation/hydrolysis cascade represents one of the most significant advances in one-pot methodology for angiotensin receptor blocker synthesis. This approach combines nitrile-azide cycloaddition with subsequent ester hydrolysis in a single reaction vessel, utilizing sodium azide and ammonium chloride in dimethylformamide/water solvent systems. The process operates at moderate temperatures of 120-140°C and achieves remarkable time reductions of up to 75% compared to traditional stepwise approaches, while delivering overall yields of 72-85%. The elimination of intermediate isolation steps significantly reduces material handling requirements and minimizes exposure to potentially hazardous azide intermediates.

Convergent benzimidazole assembly strategies employ late-stage coupling of pre-formed molecular fragments, representing a highly efficient approach to complex heterocycle construction. These methodologies utilize mixed solvent systems, typically tetrahydrofuran and toluene, operating at temperatures between 80-100°C. The convergent nature of these processes allows for parallel preparation of different molecular fragments, enabling improved synthetic flexibility and reduced overall processing time by approximately 60% compared to linear sequences. Overall yields typically range from 68-78%, with the added benefit of enhanced scalability due to the modular nature of the synthetic design.

Microwave-assisted one-pot processes have emerged as particularly powerful tools for rapid benzimidazole synthesis, exploiting the enhanced heating efficiency and energy transfer characteristics of microwave irradiation. These solvent-free methodologies operate at elevated temperatures of 150-180°C but with dramatically reduced reaction times, achieving 85% time reduction compared to conventional heating methods. The rapid heating and uniform energy distribution inherent in microwave technology enable yields of 80-92% while maintaining excellent functional group tolerance. The elimination of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures.

Sequential addition protocols represent operationally straightforward approaches that involve stepwise addition of reagents without isolation of intermediates. These processes typically employ polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, operating at moderate temperatures between 60-120°C. While achieving more modest time reductions of approximately 50%, these methodologies offer excellent operational simplicity and scalability, making them attractive for industrial implementation. Overall yields typically range from 65-75%, with the primary advantage being the straightforward nature of the process control and monitoring.

Cascade cyclization processes exploit multiple bond-forming reactions occurring in sequence within a single reaction vessel, enabling the construction of complex polycyclic structures through carefully orchestrated reaction sequences. These methodologies often employ aqueous-organic biphasic solvent systems, operating at temperatures between 100-150°C. The ability to perform multiple transformations simultaneously results in time reductions of approximately 70% and yields ranging from 70-82%. The reduced waste generation and improved atom economy make these processes particularly attractive from environmental and economic perspectives.

| Process Type | Time Reduction | Overall Yield (%) | Key Advantages |

|---|---|---|---|

| Tetrazole Formation/Hydrolysis | 75% | 72-85 | Eliminates isolation of intermediates |

| Convergent Assembly | 60% | 68-78 | High convergency, improved atom economy |

| Microwave-Assisted | 85% | 80-92 | Rapid heating, enhanced reaction rates |

| Sequential Addition | 50% | 65-75 | Operational simplicity, scalable |

| Cascade Cyclization | 70% | 70-82 | Multiple transformations, reduced waste |

The development of one-pot methodologies has been facilitated by advances in reaction monitoring technologies, enabling real-time optimization of reaction parameters and ensuring consistent product quality across different scales of operation.

Lewis Acid-Mediated Synthesis Routes

Lewis acid catalysis has emerged as a powerful and versatile approach for the synthesis of Candesartan Ethyl Ester, offering enhanced reaction selectivity, milder reaction conditions, and improved functional group compatibility compared to traditional Brønsted acid-mediated processes. The strategic implementation of Lewis acids enables precise activation of specific reaction sites, facilitating controlled cyclization reactions and reducing the formation of undesired by-products.

Zinc bromide-mediated synthesis represents one of the most extensively studied Lewis acid approaches, particularly for tetrazole formation from nitriles. Operating with catalyst loadings of 50-100 mol%, these processes utilize dimethylformamide/water solvent systems at temperatures ranging from 120-160°C. The zinc bromide catalyst serves a dual function, both activating the nitrile toward nucleophilic attack by azide and facilitating the subsequent cyclization to form the tetrazole ring. While achieving good yields of 70-90%, the high catalyst loadings and difficulties in catalyst recovery present challenges for large-scale implementation. The process demonstrates good functional group tolerance, particularly with electron-neutral and electron-rich aromatic systems.

Aluminum chloride-catalyzed benzimidazole formation has proven particularly effective for cyclization reactions involving aromatic diamines and carbonyl compounds. With moderate catalyst loadings of 20-50 mol%, these processes operate in dichloromethane/toluene solvent systems at temperatures between 80-120°C. The aluminum center provides strong Lewis acidity, activating carbonyl groups toward nucleophilic attack while simultaneously facilitating subsequent dehydrative cyclization. Yields typically range from 65-85%, with the possibility of catalyst recovery through careful extraction procedures. However, the moderate functional group tolerance requires careful substrate selection, particularly with base-sensitive functionalities.

Scandium triflate catalysis represents a significant advance in terms of catalyst efficiency and environmental compatibility. Operating with remarkably low catalyst loadings of 1-5 mol%, these processes can be conducted in ethanol or under solvent-free conditions at temperatures between 60-100°C. The combination of high Lewis acidity and ionic character of the triflate anion provides excellent activation of both amine and carbonyl components, enabling rapid cyclization reactions. The exceptional yields of 85-99% and excellent catalyst recovery through simple water washes make this approach particularly attractive for industrial applications. The broad functional group tolerance and mild reaction conditions enable the processing of sensitive substrates that might undergo decomposition under harsher conditions.

Erbium triflate-mediated microwave-assisted synthesis has demonstrated exceptional efficiency in solvent-free benzimidazole formation. With catalyst loadings as low as 1-2 mol%, these processes operate under microwave irradiation at temperatures of 60-80°C for remarkably short reaction times. The combination of Lewis acid activation and microwave heating enables quantitative yields of 90-99% while maintaining excellent selectivity. The ability to recover and reuse the catalyst multiple times without loss of activity makes this approach economically viable and environmentally sustainable. The solvent-free nature of the process significantly simplifies product isolation and reduces environmental impact.

Iron(III) chloride-catalyzed oxidative cyclization processes offer unique advantages for the synthesis of benzimidazole derivatives through alternative mechanistic pathways. Operating with catalyst loadings of 10-30 mol% in acetonitrile/water solvent systems at temperatures between 100-140°C, these processes enable yields of 60-80%. The iron catalyst facilitates both oxidative cyclization and functional group transformations, enabling direct access to substituted benzimidazoles from readily available precursors. While catalyst recovery is moderate, the low cost and environmental compatibility of iron-based catalysts make this approach attractive for certain applications.

| Lewis Acid Catalyst | Loading (mol%) | Temperature (°C) | Yield Range (%) | Catalyst Recovery |

|---|---|---|---|---|

| Zinc Bromide (ZnBr₂) | 50-100 | 120-160 | 70-90 | Difficult |

| Aluminum Chloride (AlCl₃) | 20-50 | 80-120 | 65-85 | Possible |

| Scandium Triflate [Sc(OTf)₃] | 1-5 | 60-100 | 85-99 | Excellent |

| Erbium Triflate [Er(OTf)₃] | 1-2 | 60-80 | 90-99 | Excellent |

| Iron(III) Chloride (FeCl₃) | 10-30 | 100-140 | 60-80 | Moderate |

The development of heterogeneous Lewis acid catalysts has addressed many of the limitations associated with homogeneous systems, enabling improved catalyst recovery and reduced environmental impact while maintaining high catalytic activity.

Detritylation Process Optimization

Detritylation represents a critical transformation in the synthesis of Candesartan Ethyl Ester, as trityl protection of the tetrazole nitrogen is commonly employed to prevent unwanted side reactions during synthetic sequences. The optimization of detritylation conditions is essential for achieving high yields, selectivity, and process efficiency while minimizing the formation of undesired by-products and ensuring complete removal of protecting groups.

Trifluoroacetic acid-mediated detritylation has emerged as the gold standard for trityl removal due to its exceptional selectivity and mild reaction conditions. Operating in dichloromethane at temperatures ranging from 0-25°C, this methodology achieves rapid detritylation within 30 minutes to 2 hours. The process consistently delivers yields of 85-95% with excellent selectivity, producing minimal trityl alcohol as the primary by-product. The mildness of the conditions makes this approach compatible with a wide range of functional groups, including base-sensitive moieties that might be compromised under harsher conditions. The rapid reaction kinetics and clean product profiles make this methodology particularly attractive for industrial applications requiring high throughput and consistent quality.

Hydrochloric acid in organic solvents represents a cost-effective and scalable alternative for detritylation, particularly suited for large-scale manufacturing operations. Utilizing 1.25 M hydrochloric acid in ethanol under reflux conditions, this methodology requires extended reaction times of 12-24 hours but achieves good yields of 80-92%. The formation of trityl alcohol and ethyl ethers as by-products necessitates careful purification procedures, but the economical nature of the reagents and straightforward scalability make this approach attractive for industrial implementation. The excellent thermal stability of the reaction mixture enables continuous processing options that can further improve efficiency.

Lewis acid-mediated detritylation using boron trifluoride etherate provides exceptional selectivity under controlled conditions. Operating in tetrahydrofuran/alcohol mixtures at moderate temperatures, this methodology achieves yields of 75-88% with minimal side product formation when reaction parameters are carefully optimized. The high selectivity and controlled nature of the reaction make this approach particularly valuable for complex substrates where selectivity is paramount. The ability to fine-tune reaction conditions through choice of alcohol co-solvent and temperature control enables optimization for specific substrate classes.

Montmorillonite clay catalysis represents an innovative green chemistry approach to detritylation, utilizing proton and metal ion-exchanged clay minerals as environmentally benign catalysts. Operating in methanol at 45°C for 4-5 hours, this methodology achieves excellent yields of 90-95% with high selectivity. The heterogeneous nature of the catalyst enables facile recovery and reuse, with consistent activity maintained across multiple reaction cycles. The formation of recoverable trityl alcohol as the primary by-product adds economic value to the process, while the mild conditions and green catalyst make this approach environmentally sustainable.

Indium metal-mediated reductive detritylation offers a unique mechanistic approach that avoids the formation of acidic by-products. Operating in methanol/tetrahydrofuran solvent mixtures under reflux conditions for 26 hours, this methodology achieves yields of 85-93% while producing triphenylmethane as the primary by-product. The metal-free nature of the final product eliminates concerns about catalyst residues, making this approach attractive for pharmaceutical applications where metal contamination must be strictly controlled. However, the extended reaction times and specialized conditions limit the industrial applicability of this approach.

| Detritylation Method | Reaction Time | Yield (%) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Trifluoroacetic Acid | 30 min - 2 h | 85-95 | Excellent | High |

| HCl in Organic Solvents | 12-24 h | 80-92 | Good | Very High |

| Lewis Acid-Mediated | 2-6 h | 75-88 | Excellent | High |

| Montmorillonite Clay | 4-5 h | 90-95 | Excellent | Moderate |

| Indium Metal Reduction | 26 h | 85-93 | Good | Low |

Process optimization studies have demonstrated that reaction monitoring through in-line spectroscopic techniques enables real-time optimization of detritylation conditions, ensuring consistent product quality and minimizing over-reaction that can lead to product degradation.

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in Candesartan Ethyl Ester synthesis has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining process efficiency and economic viability. The application of the twelve principles of green chemistry has led to significant innovations in synthetic methodology, catalyst design, and process optimization.

Atom economy enhancement represents a fundamental green chemistry principle that has been successfully implemented through the development of one-pot multicomponent reactions. Traditional synthetic routes typically achieve atom utilization of 40-60% due to multiple steps and isolation procedures. In contrast, optimized one-pot processes can achieve atom economies of 75-90% by eliminating intermediate isolation steps and reducing the formation of stoichiometric by-products. The implementation of cascade reactions that combine multiple bond-forming events in a single operation has proven particularly effective in improving overall process efficiency.

Solvent-free reaction methodologies have addressed the environmental concerns associated with large-scale solvent usage in traditional synthesis. Conventional processes typically require 10-20 mL of solvent per gram of product, creating significant waste streams and disposal challenges. Microwave-assisted solid-state synthesis has enabled solvent reductions of 90-95% while maintaining or improving reaction yields. The elimination of solvent not only reduces environmental impact but also simplifies product isolation and purification procedures, leading to overall process improvements.

Catalytic process development has focused on replacing stoichiometric acid and base reagents with recyclable heterogeneous Lewis acid catalysts. Traditional methodologies often employ stoichiometric quantities of acids or bases, creating significant salt waste and disposal challenges. The implementation of recyclable catalysts with loadings of 0.1-5 mol% has dramatically reduced waste generation while improving process economics. Advanced catalyst designs incorporating immobilization strategies enable multiple reuse cycles without loss of activity.

Renewable feedstock utilization represents an emerging area of development, focusing on the integration of bio-derived starting materials for benzimidazole precursor synthesis. While petroleum-derived starting materials have been used exclusively in traditional approaches, recent research has identified sustainable alternatives derived from biomass processing. The availability and cost considerations of renewable feedstocks currently limit widespread implementation, but ongoing research efforts are addressing these challenges.

Waste minimization strategies have focused on cascade reaction development that reduces by-product formation from typical levels of 15-25% to less than 5%. The implementation of carefully designed reaction sequences that utilize all intermediates and minimize side reactions has proven effective in reducing overall waste generation. Advanced process monitoring and control systems enable real-time optimization of reaction conditions to minimize unwanted side reactions.

Energy efficiency improvements have been achieved through the implementation of microwave and ultrasound-assisted synthesis technologies. Traditional heating methods requiring temperatures above 150°C for 8-12 hours have been replaced with rapid heating technologies that achieve energy savings of 50-80%. The precise energy delivery and enhanced reaction kinetics enable shorter reaction times and reduced overall energy consumption.

Safer chemical design principles have guided the development of non-toxic catalyst systems that replace heavy metals and strong acids traditionally used in synthesis. The implementation of benign catalyst systems based on earth-abundant metals and bio-compatible materials has reduced toxicity concerns while maintaining catalytic efficiency. However, regulatory approval pathways for new catalyst systems can present implementation challenges.

| Green Chemistry Principle | Traditional Limitation | Green Alternative Benefit | Implementation Status |

|---|---|---|---|

| Atom Economy Enhancement | 40-60% utilization | 75-90% utilization | High (TRL 8-9) |

| Solvent-Free Reactions | 10-20 mL/g product | 90-95% reduction | Moderate (TRL 6-7) |

| Catalytic Processes | Stoichiometric usage | 0.1-5 mol% loading | High (TRL 7-8) |

| Renewable Feedstocks | Petroleum-derived only | Sustainable integration | Low (TRL 4-5) |

| Waste Minimization | 15-25% by-products | <5% by-products | High (TRL 7-8) |

| Energy Efficiency | High consumption | 50-80% savings | High (TRL 8-9) |

The successful implementation of green chemistry principles requires careful consideration of economic factors, regulatory requirements, and technical feasibility to ensure sustainable adoption in industrial practice.

Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial manufacturing of Candesartan Ethyl Ester presents numerous technical, economic, and safety challenges that require comprehensive engineering solutions and process optimization strategies. Understanding and addressing these scale-up challenges is essential for successful commercial implementation of advanced synthetic methodologies.

Heat transfer limitations represent one of the most significant challenges in scaling up synthetic processes, particularly for reactions requiring precise temperature control. Laboratory-scale reactors benefit from uniform heating and rapid thermal response, enabling precise temperature control within ±1°C. Industrial-scale reactors exceeding 1000L capacity face significant heat distribution challenges due to increased thermal mass and reduced surface area to volume ratios. Multi-zone heating systems and advanced reactor design optimization using computational fluid dynamics modeling have proven effective in achieving consistent temperature profiles within ±2°C across large reaction volumes. The implementation of thermal modeling and simulation tools enables predictive design of heating systems that ensure uniform thermal conditions.

Mass transfer efficiency becomes critically important in large-scale reactions, particularly for heterogeneous systems and processes involving viscous reaction media. Laboratory-scale mixing achieves rapid homogenization due to short diffusion distances and high surface area to volume ratios. Industrial-scale reactors require advanced impeller design and static mixer implementation to achieve equivalent mixing efficiency. Research has demonstrated that optimized mixing systems can reduce mixing times by 50-70% compared to conventional approaches, while ensuring uniform concentration profiles throughout the reaction volume.

Catalyst heterogeneity and recovery present unique challenges in large-scale implementation of advanced catalytic processes. Laboratory-scale processes can achieve uniform catalyst dispersion through simple stirring, while industrial processes require sophisticated catalyst distribution and recovery systems. The development of immobilized catalysts and continuous flow systems has enabled catalyst recovery rates exceeding 95% while maintaining uniform catalytic activity. Advanced catalyst engineering incorporating magnetic recovery systems and structured supports has proven particularly effective for large-scale applications.

Product purification and isolation procedures must be redesigned for industrial-scale implementation, as laboratory techniques such as column chromatography become impractical at large scales. Continuous crystallization and membrane separation technologies have emerged as effective alternatives, enabling purity improvements to exceed 99% while maintaining process efficiency. The integration of downstream processing with reaction systems enables real-time product recovery and reduces overall processing requirements.

Reaction monitoring and process control require sophisticated analytical technologies for industrial-scale implementation. Laboratory-scale processes benefit from easy sampling and real-time analysis, while industrial processes require process analytical technology (PAT) systems for continuous monitoring. In-line spectroscopy and automated sampling systems enable real-time process control and quality assurance. Statistical process control methodologies have proven effective in maintaining product quality variance below 2% relative standard deviation.

Safety considerations become paramount when scaling up processes involving azides and reactive intermediates. Laboratory-scale processes can be conducted with small quantities in controlled environments, while industrial processes require comprehensive risk assessment and mitigation strategies. Continuous flow systems have emerged as particularly effective for minimizing hazardous accumulation, enabling 10-fold improvements in safety margins compared to batch processes. Advanced safety systems incorporating real-time monitoring and automated shutdown procedures provide additional layers of protection.

Economic feasibility analysis becomes critical for industrial implementation, requiring comprehensive evaluation of raw material costs, capital investment, and operational expenses. Process intensification and yield optimization strategies have demonstrated potential for cost reductions of 20-40% compared to traditional approaches. Economic modeling and optimization tools enable predictive assessment of process economics and identification of cost-reduction opportunities.

Quality control systems must be designed to ensure consistent product quality across large production campaigns. Continuous quality monitoring systems incorporating real-time analytics and statistical process control have proven effective in maintaining stringent quality standards. The implementation of validated analytical methods and automated quality control systems enables consistent product quality while reducing labor requirements.

Waste management considerations become significant at industrial scales, requiring comprehensive strategies for solvent recovery and by-product valorization. Large-scale waste treatment systems incorporating solvent recovery and by-product utilization have demonstrated waste reductions of 60-80% compared to conventional disposal methods. Environmental impact assessment and life cycle analysis tools enable optimization of waste management strategies.

| Scale-Up Challenge | Laboratory Scale | Industrial Solution | Expected Outcome | Timeline |

|---|---|---|---|---|

| Heat Transfer | Uniform heating | Multi-zone heating systems | ±2°C profiles | 6-12 months |

| Mass Transfer | Efficient mixing | Advanced impeller design | 50-70% improvement | 3-6 months |

| Catalyst Recovery | Simple separation | Immobilized systems | >95% recovery | 12-18 months |

| Product Purification | Column chromatography | Continuous crystallization | >99% purity | 6-9 months |

| Process Control | Manual monitoring | PAT systems | Real-time control | 9-12 months |

| Safety Management | Controlled environment | Continuous flow | 10x improvement | 3-6 months |

The successful implementation of scale-up solutions requires interdisciplinary collaboration between synthetic chemists, chemical engineers, and process control specialists to ensure optimal integration of all system components.

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant